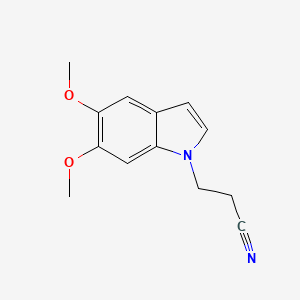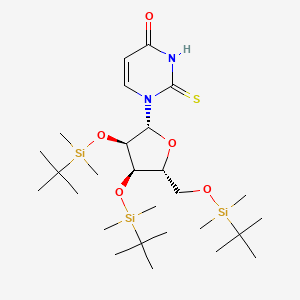
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is a compound that features an imidazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol typically involves the reaction of 2-methylimidazole with a benzene derivative that has hydroxyl groups at the 1 and 4 positions. One common method is to use a Suzuki coupling reaction, where the imidazole derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinones
Reduction: Reduced imidazole derivatives
Substitution: Halogenated or alkylated benzene derivatives
Aplicaciones Científicas De Investigación
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)benzene-1,4-diol: Similar structure but with a different position of the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions on the benzene ring.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is unique due to the specific positioning of the methyl group on the imidazole ring and the hydroxyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
164061-42-1 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(2-methylimidazol-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3 |
Clave InChI |
XSWNVDUACVHDRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



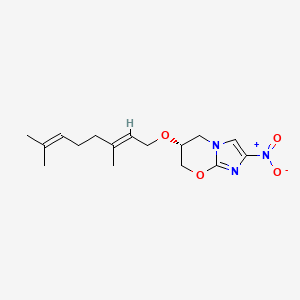
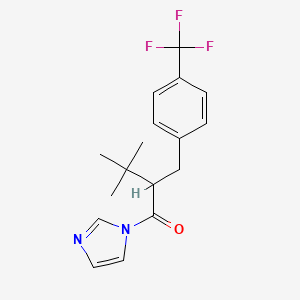
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)


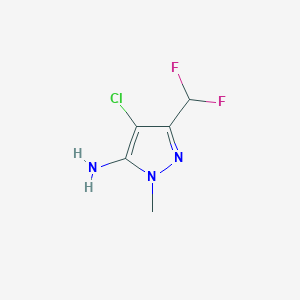
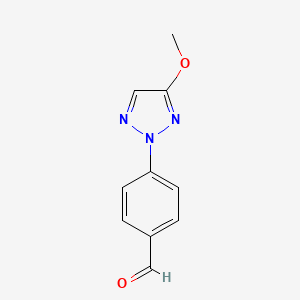

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

